Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-

Description

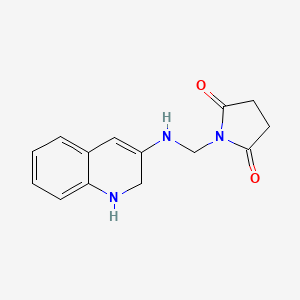

Succinimide derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing two carbonyl groups and one nitrogen atom. The compound "Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-" features a 1,2-dihydro-3-quinolylaminomethyl substituent attached to the nitrogen atom of the succinimide core. This structural modification introduces a bicyclic aromatic amine moiety (quinoline derivative), which may enhance interactions with biological targets such as enzymes or receptors.

Quinoline derivatives are known for their pharmacological relevance, including antimicrobial, anticancer, and central nervous system (CNS) activities .

Properties

CAS No. |

73927-00-1 |

|---|---|

Molecular Formula |

C14H15N3O2 |

Molecular Weight |

257.29 g/mol |

IUPAC Name |

1-[(1,2-dihydroquinolin-3-ylamino)methyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(13)9-16-11-7-10-3-1-2-4-12(10)15-8-11/h1-4,7,15-16H,5-6,8-9H2 |

InChI Key |

SFJFXJLEUGTYTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)CNC2=CC3=CC=CC=C3NC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- primarily involves the reaction between succinic anhydride derivatives and quinoline-based amines. The key steps include:

- Starting Materials : Succinic anhydride or its derivatives and 1,2-dihydro-3-quinolylamine or related quinoline amines.

- Reaction Type : Nucleophilic substitution where the amine group of the quinoline derivative attacks the electrophilic carbonyl carbon of the succinic anhydride, leading to ring-opening and formation of a half-amide intermediate.

- Cyclization : The intermediate undergoes cyclization to form the succinimide ring system.

- Solvents and Conditions : The reaction is typically conducted in inert solvents such as pyridine or n-butanol under heating to promote cyclization.

Detailed Synthetic Process (Based on Patent EP0082402A2)

The preparation can be summarized in the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of succinic anhydride derivative (IIa) | Starting from succinic anhydride or derivatives | Can be prepared by literature methods (e.g., T.V. Auken et al., J. Org. Chem., 1958) |

| 2 | Reaction of (IIa) with quinoline amine (III) | Heating in pyridine or n-butanol | Forms half-amide intermediate (IVa) |

| 3 | Cyclization of intermediate (IVa) to succinimide (Ia) | Heating, sometimes with acetic anhydride | Cyclization may be slow; acetic anhydride accelerates ring closure |

| 4 | Optional reduction of (Ia) to reduced succinimide (Ib) | Hydrogenation with catalysts (Pt, Pd, Rh, Ni) in solvents like methanol or ethanol under atmospheric or elevated pressure | Reduces double bonds if present |

This process ensures the formation of the target succinimide derivative with high purity and yield.

Alternative Synthetic Approaches

- Reduction First Route : The succinic anhydride derivative (IIa) can be reduced first to (IIb), followed by reaction with the quinoline amine (III) to give the reduced succinimide (Ib).

- Catalysts and Conditions : Hydrogenation catalysts such as platinum black, palladium on carbon, or Raney nickel are used under mild conditions. Solvents include lower alkanols, water, or ethyl acetate.

Reaction Scheme Summary

The overall synthetic scheme can be represented as:

$$

\text{Succinic anhydride derivative (IIa)} + \text{Quinoline amine (III)} \xrightarrow[\text{heat}]{\text{pyridine/n-butanol}} \text{Half-amide (IVa)} \xrightarrow[\text{heat/acetic anhydride}]{} \text{Succinimide derivative (Ia)} \xrightarrow[\text{H}_2, \text{catalyst}]{} \text{Reduced succinimide (Ib)}

$$

Research Findings and Challenges in Preparation

- The reaction between the quinoline amine and succinic anhydride derivative is generally straightforward but may require optimization of solvent and temperature to improve yield.

- Cyclization to the succinimide ring can be slow; acetic anhydride is effective in accelerating this step.

- Reduction steps require careful choice of catalyst and solvent to avoid over-reduction or side reactions.

- The compound's synthesis has been reported with variations in substituents on the quinoline ring to modulate biological activity and solubility.

Data Table Summarizing Preparation Parameters

| Parameter | Description | Typical Conditions/Values |

|---|---|---|

| Starting materials | Succinic anhydride derivative (IIa), quinoline amine (III) | Purity >98%, commercially available or synthesized |

| Solvents | Pyridine, n-butanol, acetic anhydride (for cyclization) | Anhydrous, inert atmosphere recommended |

| Temperature | Heating at reflux or 80-120 °C | Depends on solvent and reaction step |

| Reaction time | Several hours to overnight | Cyclization step may require extended heating |

| Catalysts (for reduction) | Pt black, Pd/C, Raney Ni, Rh catalysts | Hydrogen pressure atmospheric to elevated (1-5 atm) |

| Yield | Typically moderate to high (60-90%) | Depends on reaction optimization |

| Purification | Recrystallization, chromatography | To obtain pure succinimide derivative |

Chemical Reactions Analysis

Structural and Functional Context

The compound combines a succinimide core with a substituted quinoline moiety. Key structural features that may influence reactivity include:

-

Succinimide ring : Known for electrophilic properties, hydrolysis susceptibility, and participation in nucleophilic substitution reactions .

-

Quinolylaminomethyl group : Quinoline derivatives often exhibit redox activity, metal coordination, and aromatic substitution tendencies .

Potential Reactivity Predictions:

| Reaction Type | Expected Site of Reactivity | Likely Products/Intermediates |

|---|---|---|

| Hydrolysis | Succinimide ring | Imide opening to aspartic acid analogs |

| Nucleophilic substitution | N-substituent (quinolylaminomethyl) | Amine or amide derivatives |

| Oxidation/Reduction | Quinoline aromatic system | Dihydroquinoline derivatives |

| Cycloaddition | Conjugated C=N bonds | Heterocyclic fused systems |

Analogous Succinimide Derivatives

While direct data is absent, reactions of structurally similar compounds provide insights:

Succinimide-Based Reactions

-

Hydroxylamine cleavage : Succinimide rings cleave under basic conditions (e.g., 2M hydroxylamine, pH 9) to form aspartyl residues .

-

Radical bromination : N-Bromosuccinimide (NBS) facilitates allylic bromination in alkenes via radical mechanisms .

Quinoline-Related Transformations

-

Azo-coupling : Quinolines with amino groups undergo diazotization and coupling reactions .

-

Metal complexation : Amino-substituted quinolines act as ligands for transition metals (e.g., Pd, Cu) .

Synthetic Pathways to Target Compound

The compound may be synthesized via:

-

Mannich reaction : Condensation of succinimide with formaldehyde and 3-amino-1,2-dihydroquinoline.

-

N-Alkylation : Reaction of succinimide with a quinolylaminomethyl halide.

Research Gaps and Recommendations

-

Experimental characterization : Priority should be given to:

-

Stability studies (pH, temperature)

-

Reactivity screening (electrophiles, nucleophiles, radicals)

-

-

Computational modeling : DFT calculations to predict reaction pathways.

-

Catalytic applications : Explore potential as a ligand or organocatalyst (e.g., asymmetric synthesis) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds derived from succinimide structures exhibit significant anticancer properties. A study highlighted the potential of Mannich bases, which include succinimide derivatives, as cytotoxic agents against various human cancer cell lines. These compounds demonstrated half-maximal inhibitory concentration (IC50) values in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Properties

Succinimide derivatives have been explored for their antibacterial and antifungal activities. The structural diversity of these compounds allows for modifications that enhance their efficacy against a broad spectrum of pathogens. Studies have shown that certain derivatives can inhibit the growth of resistant bacterial strains, making them valuable in the development of new antimicrobial agents .

Organic Synthesis

Functionalization of Olefins

Succinimide derivatives play a role in the functionalization of olefins through nitrogen-centered radicals. These reactions allow for high regioselectivity and the formation of complex structures useful in synthesizing pharmaceuticals and agrochemicals. The ability to generate N-heterocycles from these reactions further expands their utility in organic synthesis .

Radical Chemistry Applications

The radical chemistry involving succinimide derivatives has been utilized to create nitrogen-containing heterocycles such as pyrrolidines and quinoxalines. These compounds are essential intermediates in the synthesis of various biologically active molecules .

Materials Science

Polymer Chemistry

Succinimide derivatives are being investigated for their application in polymer chemistry, particularly as additives that can enhance the properties of synthetic polymers. Their incorporation into polymer matrices can improve mechanical strength and thermal stability, making them suitable for various industrial applications .

Cosmetic Formulations

In cosmetic formulations, succinimide-based compounds are evaluated for their safety and effectiveness. Research has focused on optimizing formulations to enhance skin hydration and sensory properties while ensuring stability and safety compliance with regulatory standards .

Case Studies

Mechanism of Action

The mechanism of action of Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethosuximide and Anticonvulsant Succinimides

Ethosuximide, a succinimide derivative with a methyl group at the α-position (α-methyl-α-phenylsuccinimide), is a well-known anticonvulsant used to treat absence seizures. Structural comparisons reveal:

- Substituent Effects: Ethosuximide’s methyl and phenyl groups contribute to its CNS bioavailability and target specificity toward T-type calcium channels . In contrast, the quinolylaminomethyl group in the target compound may enhance interactions with aromatic-rich binding pockets (e.g., acetylcholinesterase or sodium channels) .

- Bioaccumulation: Ethosuximide demonstrates moderate bioaccumulation in C. elegans models, as shown by $ ^1H $-NMR spectroscopy .

Table 1: Pharmacological Comparison of Succinimide Derivatives

*Hypothetical data based on structural analogs.

N-(Arylthio)succinimides and Reactivity

N-(Arylthio)succinimides, such as those with electron-withdrawing (Cl, Br) or donating (methyl, naphthyl) groups, demonstrate varied reactivity in Michael addition reactions :

- Steric Effects: Ortho-substituted N-(phenylsulfanyl)succinimides exhibit reduced reactivity due to steric hindrance . The quinolylaminomethyl group in the target compound may similarly influence steric accessibility in synthetic or biological interactions.

- Applications: These compounds serve as electrophilic sulfur donors in cycloaddition reactions, enabling the synthesis of sulfur-containing heterocycles . The target compound’s quinoline moiety could expand utility in metal-catalyzed coupling reactions.

Succinimide-Based Cross-Linkers

N-hydroxysuccinimide (NHS) esters, such as NHS-PEG-MAL and EMCS, are widely used in bioconjugation due to their reactivity with amine groups :

- Selectivity: N-(benzoyloxy)succinimide exhibits poor N-terminal selectivity in peptide modification compared to 2-ethynylbenzaldehydes . The target compound’s quinoline group may introduce steric or electronic effects to enhance site-specific modifications.

Hydantoin and Pyrrolidinone Analogs

Replacing the succinimide core with hydantoin or pyrrolidinone in spiroindolinone antagonists alters receptor binding:

- Receptor Affinity: Pyrrolidinone regioisomers show reduced potency compared to succinimide, emphasizing the importance of the 5-position carbonyl group . The target compound’s substituent orientation may similarly modulate affinity for hypothetical targets.

Physicochemical and Pharmacokinetic Considerations

- Solubility: The quinoline group may increase hydrophobicity compared to morpholinomethyl (e.g., N-(morpholinomethyl)-succinimide) or polyethylene glycol (PEG)-modified derivatives .

- Metabolism: Methsuximide, another anticonvulsant, is metabolized to N-desmethylmethsuximide, with a plasma half-life of 72.2 hours . The quinolylaminomethyl group could influence metabolic stability via cytochrome P450 interactions.

Table 2: Structural and Functional Comparison of Succinimide Derivatives

Biological Activity

Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various studies and reviews.

Overview of Succinimides

Succinimides are a class of compounds known for their diverse biological activities. They are often synthesized through the Mannich reaction, which introduces an aminomethyl function into various substrates. The biological applications of succinimides include antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities .

Biological Activities

1. Antimicrobial Activity

Research indicates that succinimides exhibit significant antimicrobial properties. A review highlighted the effectiveness of various Mannich bases, including those related to succinimides, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 25 μg/mL, showing comparable efficacy to standard antibiotics like streptomycin .

2. Anticancer Properties

The anticancer potential of succinimides has been explored in several studies. For instance, compounds derived from succinimide structures have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) and colon cancer (WiDr) cells. The IC50 values for these compounds were often below 10 μM, indicating potent activity . Mechanistic studies suggest that these compounds may exert their effects by interfering with cellular mechanisms such as DNA topoisomerase I inhibition and mitochondrial disruption .

3. Anticonvulsant Activity

Some derivatives of succinimides have shown promise in treating epilepsy. The anticonvulsant activity is attributed to their ability to modulate neurotransmitter systems and enhance GABAergic transmission. This action helps stabilize neuronal excitability and prevent seizure activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of succinimides. Modifications in the chemical structure can significantly influence their pharmacological properties. For example:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., NO2) | Enhance antibacterial activity |

| Electron-donating groups (e.g., OMe) | Improve cytotoxicity against cancer cells |

Studies have shown that specific substitutions can lead to improved lipophilicity and bioavailability, which are critical for enhancing therapeutic efficacy .

Case Studies

Several case studies illustrate the biological activity of succinimides:

- Case Study 1: A series of Mannich bases derived from succinimide were tested against murine cancer cells MAC13 and MAC16. The compounds exhibited high cytotoxicity against resistant cell lines, indicating their potential as novel anticancer agents .

- Case Study 2: In vitro studies demonstrated that certain succinimide derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(1,2-dihydro-3-quinolylaminomethyl)succinimide, and how can purity challenges be addressed?

- Methodological Answer : The synthesis typically involves a two-step procedure: (1) condensation of 1,2-dihydro-3-quinolylamine with a succinic anhydride derivative, followed by (2) dehydration using acetic anhydride to cyclize the intermediate. A key modification to improve purity includes replacing diluted acetic anhydride with pure acetic anhydride to enhance reaction efficiency. Post-synthesis, washing with K2CO3 solution effectively removes acidic impurities, yielding high-purity product .

Q. How is N-(1,2-dihydro-3-quinolylaminomethyl)succinimide characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700–1800 cm<sup>-1</sup>) and confirms cyclization .

- X-ray Crystallography : Determines molecular geometry and intermolecular interactions. For example, halogen bonding in related succinimide complexes (e.g., brominated analogs) reveals coordination patterns critical for reactivity .

- <sup>1</sup>H NMR and ESI-MS : Validate molecular structure and purity (e.g., molecular ion peaks and fragmentation patterns) .

Q. What analytical techniques are recommended for quantifying N-(1,2-dihydro-3-quinolylaminomethyl)succinimide in complex biological matrices?

- Methodological Answer : Pre-column derivatization with fluorenylmethoxycarbonyl (Fmoc) reagents enhances detection sensitivity in HPLC. For example, Fmoc-Osu derivatives enable UV or fluorescence detection, with optimized mobile phases (e.g., acetonitrile/water gradients) resolving succinimide analogs from interfering compounds .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of N-(1,2-dihydro-3-quinolylaminomethyl)succinimide under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution and reaction pathways. For instance, simulations of N-(1-naphthyl)succinimide predict steric hindrance effects on hydrolysis rates, guiding solvent selection (e.g., aprotic solvents for stability) . Molecular dynamics simulations further assess intermolecular interactions in crystal lattices, aiding polymorph screening .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of succinimide derivatives?

- Methodological Answer :

- Multi-technique Cross-validation : Combine <sup>13</sup>C NMR, X-ray diffraction, and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, crystallographic data can correct misassigned IR peaks caused by tautomerism .

- Isotopic Labeling : Track reaction intermediates (e.g., <sup>15</sup>N-labeled amines) to confirm proposed mechanisms .

Q. What are the mechanistic insights into succinimide formation under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, protonation of the amide nitrogen accelerates cyclization via intramolecular nucleophilic attack. In contrast, basic conditions deprotonate the amine, favoring alternative pathways like ring-opening rearrangements. Kinetic studies using pH-controlled reactors and <sup>18</sup>O-labeled water validate these mechanisms .

Q. How is N-(1,2-dihydro-3-quinolylaminomethyl)succinimide applied in heterobifunctional crosslinking reagents?

- Methodological Answer : The succinimide ester group reacts with primary amines (e.g., lysine residues), while the quinoline moiety can coordinate transition metals for site-specific conjugation. For example, EMCS (a related compound) links proteins via NHS ester-maleimide chemistry, with spacer length optimized to minimize steric interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.